3,5-Di-tert-butyl-4-methoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butyl-4-methoxyphenol can be synthesized through the reaction of 4-methoxyphenol with isobutylene. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3,5-Di-tert-butyl-4-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3,5-Di-tert-butyl-4-methoxyphenol involves its ability to stabilize free radicals. The conjugated aromatic ring structure allows it to sequester free radicals, thereby preventing further free radical reactions. This antioxidant property is crucial in protecting various materials from oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): A mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.
Butylated Hydroxytoluene (BHT): Another widely used antioxidant with similar applications.
Uniqueness
3,5-Di-tert-butyl-4-methoxyphenol is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent oxidative degradation makes it a valuable additive in various industries .
Properties
CAS No. |
24289-65-4 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9,16H,1-7H3 |
InChI Key |
AAVVRTLPZNMPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)O |
Origin of Product |
United States |
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